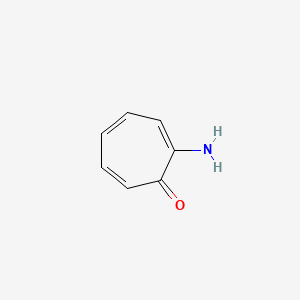

2-Amino-2,4,6-cycloheptatrien-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOPKWFBKZTUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955133 | |

| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-93-3, 33504-43-7 | |

| Record name | 2-Amino-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2,4,6-cyclohepta-trien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033504437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 2-amino-2,4,6-cycloheptatrien-1-one, commonly known as 2-aminotropone. This valuable compound serves as a crucial building block in the development of novel therapeutic agents and advanced materials. This document details the most established synthetic strategies, providing step-by-step experimental procedures, quantitative data, and mechanistic insights to facilitate its preparation in a laboratory setting.

Introduction

This compound is a non-benzenoid aromatic compound characterized by a seven-membered carbon ring. The presence of the amino group at the 2-position imparts unique chemical reactivity and biological properties, making it a sought-after intermediate in medicinal chemistry and materials science. The synthesis of 2-aminotropone and its derivatives has been a subject of significant research, with several effective strategies emerging. This guide will focus on the most practical and widely cited methods, primarily revolving around the functionalization of tropolone, a readily available starting material.

Core Synthetic Strategies

The synthesis of 2-aminotropone predominantly proceeds via a nucleophilic substitution pathway on a tropone ring system where a suitable leaving group is present at the 2-position. The most common and well-documented approaches utilize tropolone as the initial precursor. These methods involve the activation of the hydroxyl group of tropolone to transform it into a good leaving group, followed by amination.

The primary synthetic routes that will be detailed are:

-

Synthesis from Tropolone via a Tosylate Intermediate: This is a robust and frequently employed method that involves the conversion of tropolone to 2-(p-toluenesulfoxy)tropone (tropolone tosylate), which then undergoes nucleophilic substitution with an amine source.

-

Synthesis from 2-Alkoxytropones: This alternative route involves the preparation of a 2-alkoxytropone, such as 2-methoxytropone, from tropolone, followed by amination.

Below are the detailed experimental protocols for these key synthetic transformations.

Experimental Protocols

Method 1: Synthesis from Tropolone via Tosylate Intermediate

This two-step procedure is a reliable method for the preparation of 2-aminotropone.

Step 1: Synthesis of 2-(p-toluenesulfoxy)tropone (Tropolone Tosylate)

This step involves the activation of the hydroxyl group of tropolone by converting it into a tosylate, which is an excellent leaving group.

-

Materials:

-

Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tropolone (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure 2-(p-toluenesulfoxy)tropone.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic displacement of the tosylate group with an amino group.

-

Materials:

-

2-(p-toluenesulfoxy)tropone

-

Ammonia (e.g., a solution of ammonia in methanol or a sealed tube reaction with liquid ammonia)

-

Methanol or Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(p-toluenesulfoxy)tropone (1.0 eq) in a suitable solvent such as methanol or ethanol in a sealed tube or a pressure vessel.

-

Add a solution of ammonia in methanol (e.g., 7N) or liquid ammonia.

-

Heat the sealed reaction vessel to a temperature between 100-120 °C for several hours (e.g., 4-8 hours). The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-aminotropone can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

-

Method 2: Synthesis from 2-Methoxytropone

This method provides an alternative route to 2-aminotropone, starting from the readily prepared 2-methoxytropone.

Step 1: Synthesis of 2-Methoxytropone

-

Materials:

-

Tropolone

-

Diazomethane (CH₂N₂) in diethyl ether (Caution: Diazomethane is toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment). Alternatively, less hazardous methylating agents like dimethyl sulfate or methyl iodide in the presence of a base can be used.

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (if using dimethyl sulfate or methyl iodide)

-

-

Procedure (using Diazomethane):

-

Dissolve tropolone (1.0 eq) in diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed, indicating a slight excess of diazomethane.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxytropone, which can be purified by distillation or chromatography.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-Methoxytropone

-

Ammonia (in methanol or as liquid ammonia)

-

Methanol or Ethanol

-

-

Procedure:

-

The procedure is analogous to Step 2 of Method 1. Dissolve 2-methoxytropone (1.0 eq) in a suitable solvent in a sealed tube.

-

Add an excess of a methanolic solution of ammonia or liquid ammonia.

-

Heat the sealed tube to 100-150 °C for several hours.

-

After cooling, work-up the reaction mixture as described in Method 1, Step 2, to isolate and purify the 2-aminotropone.

-

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Tropolone to 2-(p-toluenesulfoxy)tropone | Tropolone | 2-(p-toluenesulfoxy)tropone | 80-95 |

| 2-(p-toluenesulfoxy)tropone to 2-Aminotropone | 2-(p-toluenesulfoxy)tropone | This compound | 60-80 |

| Tropolone to 2-Methoxytropone (using diazomethane) | Tropolone | 2-Methoxytropone | >90 |

| 2-Methoxytropone to 2-Aminotropone | 2-Methoxytropone | This compound | 50-70 |

Visualizing the Synthesis

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic workflow for 2-aminotropone from tropolone via a tosylate intermediate.

Caption: Synthetic workflow for 2-aminotropone from tropolone via 2-methoxytropone.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The key transformation in the synthesis of 2-aminotropone from its activated precursors is a nucleophilic aromatic substitution (SNAr) reaction. The tropone ring, being electron-deficient, is susceptible to attack by nucleophiles.

Caption: Generalized mechanism for the nucleophilic aromatic substitution on the tropone ring.

In this mechanism, the ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the leaving group (LG), forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). Subsequently, the leaving group departs, restoring the aromaticity of the tropone ring and forming the protonated 2-aminotropone. A final deprotonation step by a base (such as another molecule of ammonia) yields the neutral 2-aminotropone product.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, including medicinal chemistry and materials science. The protocols outlined in this guide, primarily leveraging tropolone as a starting material, offer reliable and reproducible methods for obtaining this important molecule. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize 2-aminotropone for their specific applications.

An In-depth Technical Guide on the Physicochemical Properties of 2-Aminotropone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminotropone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and provides detailed experimental protocols for their determination. Furthermore, it elucidates a key biological signaling pathway influenced by 2-aminotropone derivatives, offering valuable insights for researchers in drug discovery and development.

Introduction

2-Aminotropone is a seven-membered non-benzenoid aromatic compound containing a carbonyl group and an amino group. This unique structural motif imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis. Its derivatives have demonstrated notable biological activities, including tumor-specific cytotoxicity, positioning them as promising candidates for further investigation in oncology. This guide serves as a centralized resource for researchers, providing essential data and methodologies to facilitate their work with this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-aminotropone is fundamental for its application in research and development. The following tables summarize the key computed and available experimental data for this compound.

Table 1: General and Computed Physicochemical Properties of 2-Aminotropone

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | PubChem[1][2] |

| Molecular Weight | 121.14 g/mol | PubChem[1][2] |

| IUPAC Name | 2-aminocyclohepta-2,4,6-trien-1-one | PubChem[1][2] |

| InChIKey | PIOPKWFBKZTUMS-UHFFFAOYSA-N | PubChem[1][2] |

| Canonical SMILES | C1=CC=C(C(=O)C=C1)N | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| LogP (Computed) | 0.2 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 2-Aminotropone

| Property | Value | Source/Notes |

| Melting Point | 218 °C (decomposes) | Data for the isomer 4-aminotropone is reported as 218 °C (decomposes), suggesting a similar range for 2-aminotropone.[3][4] |

| Boiling Point | Not explicitly found in searches. | PubChem lists it as a property available via SpringerMaterials, but the specific value was not retrieved.[1][2] |

| Aqueous Solubility | Data not explicitly found in searches. | General solubility of similar compounds suggests it is likely sparingly soluble in water. |

| pKa | Not explicitly found in searches. | PubChem refers to the IUPAC Digitized pKa Dataset, but the specific value was not retrieved in the searches.[1][2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 2-aminotropone. The following table summarizes key spectral data.

Table 3: Spectral Data for 2-Aminotropone

| Spectrum Type | Key Peaks/Signals | Source/Notes |

| UV-Vis | Absorption maxima are expected based on the conjugated system, though specific λmax values were not found in the searches. The UV spectrum of the related 4-aminotropone in methanol shows absorption maxima at 365 nm.[3][4] | |

| ¹H-NMR | Chemical shifts will be characteristic of the protons on the seven-membered ring and the amino group. Specific data was not retrieved in the searches. | |

| ¹³C-NMR | PubChem indicates the availability of ¹³C NMR data.[1][2] The spectrum would show seven distinct signals corresponding to the carbon atoms in the molecule. | |

| Infrared (IR) | PubChem indicates the availability of vapor phase IR spectra.[1][2] Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=C stretching from the aromatic ring. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 2-aminotropone.

Synthesis of 2-Aminotropone

While a specific detailed protocol for the synthesis of 2-aminotropone was not found in the provided search results, a common synthetic route involves the amination of tropolone or its derivatives. The synthesis of the related 4-aminotropone from 4-aminotropolone has been described and involves a hydrogenolysis step.[3][4] A general conceptual workflow for the synthesis of 2-aminotropone from tropolone is outlined below.

Caption: Conceptual workflow for the synthesis of 2-aminotropone.

General Procedure Outline:

-

Activation of Tropolone: The hydroxyl group of tropolone is converted into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base to form a tosylate.

-

Amination: The activated tropolone derivative is then reacted with an amine source, such as ammonia or an appropriate amine, to introduce the amino group at the 2-position via nucleophilic substitution.

-

Purification: The resulting 2-aminotropone is then purified using standard techniques such as recrystallization or column chromatography.

Determination of Physicochemical Properties

The following are generalized protocols for determining the key physicochemical properties of organic compounds like 2-aminotropone.

-

A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

A small amount of the liquid is placed in a micro test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a suitable bath.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

-

NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, a concentration of 5-25 mg/mL is typical, while for ¹³C NMR, a higher concentration of 50-100 mg/mL may be required. The spectrum is then acquired on an NMR spectrometer.

-

FTIR Spectroscopy: A small amount of the solid sample can be analyzed directly using an ATR-FTIR spectrometer, or it can be prepared as a KBr pellet. The infrared spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers.

Biological Activity and Signaling Pathway

Derivatives of 2-aminotropone have demonstrated tumor-specific cytotoxicity and have been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells.[5] This apoptotic process is mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases, specifically involving the initiator caspases -8 and -9, and the executioner caspase-3.[5]

Apoptosis Induction via Caspase Activation

The induction of apoptosis by 2-aminotropone derivatives in HL-60 cells involves both the extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of procaspase-8 to its active form, caspase-8.[6][7]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the mitochondria. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome, which in turn activates procaspase-9 to caspase-9.[6][8]

-

Executioner Phase: Both active caspase-8 and caspase-9 can then cleave and activate the executioner procaspase-3 to caspase-3.[6] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The following diagram illustrates the logical flow of the caspase activation cascade initiated by 2-aminotropone derivatives.

Caption: Caspase activation pathway induced by 2-aminotropone derivatives.

Conclusion

2-Aminotropone remains a molecule of significant interest due to its unique chemical structure and the biological activities of its derivatives. This technical guide has compiled the available physicochemical data and provided standardized experimental protocols to aid researchers in their investigations. The elucidation of its role in inducing apoptosis through caspase activation highlights a promising avenue for future drug development efforts. Further research is warranted to obtain more precise experimental data for some of its physicochemical properties and to fully explore its therapeutic potential.

References

- 1. Caspase-9 - Wikipedia [en.wikipedia.org]

- 2. 2-Aminotropone | C7H7NO | CID 22634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Caspase 3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Amino-2,4,6-cycloheptatrien-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone. This valuable non-benzenoid aromatic compound is a key building block in synthetic organic chemistry. This document compiles its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Aminotropone in CDCl₃ [1]

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.28 | ddd | 11.4, 9.4, 1.4 | H-7 |

| 7.20 | d | 11.4 | H-5 |

| 7.14 | ddd | 10.2, 9.5, 1.4 | H-6 |

| 6.86 | d | 10.2 | H-4 |

| 6.74 | dd | 9.5, 9.4 | H-3 |

| 6.01 | br s | - | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of 2-Aminotropone in CDCl₃ [1]

| Chemical Shift (δ) in ppm | Assignment |

| 176.6 | C1 (C=O) |

| 157.2 | C2 (C-NH₂) |

| 136.9 | C4 or C6 |

| 136.2 | C4 or C6 |

| 130.6 | C5 or C7 |

| 123.8 | C5 or C7 |

| 112.6 | C3 |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorptions for 2-Aminotropone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3250 | N-H | Asymmetric and symmetric stretching (two bands expected for a primary amine) |

| ~1650 | C=O | Stretching |

| 1650-1580 | N-H | Bending |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1335-1250 | C-N | Stretching |

Mass Spectrometry (MS)

Specific mass spectral data for this compound is not detailed in the searched literature. However, based on its molecular weight of 121.14 g/mol , the molecular ion peak [M]⁺ would be observed at an m/z of 121.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-aminotropone is through the amination of tropolone.[1]

Procedure:

-

Tropolone is reacted with aqueous ammonia.

-

The reaction mixture is typically heated to facilitate the nucleophilic substitution of the hydroxyl group with an amino group.

-

Following the reaction, the product is isolated and purified, often by crystallization, to yield yellow crystals of 2-aminotropone.[1]

Spectroscopic Analysis

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

IR Spectroscopy:

Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are acquired on a mass spectrometer, often using electron ionization (EI). The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The synthesis of 2-aminotropone from tropolone can be visualized as a straightforward chemical transformation.

Caption: Synthetic pathway for 2-aminotropone.

References

In-Depth Technical Guide: 2-Aminotropone (CAS Number 6264-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Aminotropone (CAS No. 6264-93-3). Also known as 2-amino-2,4,6-cycloheptatrien-1-one, this compound belongs to the tropolone class of non-benzenoid aromatic compounds. Tropolones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines relevant experimental methodologies to support further research and development efforts.

Chemical and Physical Properties

2-Aminotropone is a seven-membered ring compound with an amino group and a ketone functional group. These features contribute to its reactivity and potential for further chemical modifications.

| Property | Value | Source |

| CAS Number | 6264-93-3 | - |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Melting Point | 106.5°C | [2] |

| Boiling Point | 225.84°C (rough estimate) | [2] |

| Density | 1.1344 (rough estimate) | [2] |

| Refractive Index | 1.5323 (estimate) | [2] |

| logP (Octanol/Water Partition Coefficient) | 0.629 (Crippen Calculated) | [3] |

| Water Solubility (logS) | -0.53 (Crippen Calculated) | [3] |

| Ionization Energy | 9.43 ± 0.02 eV | [3] |

| Enthalpy of Sublimation (ΔsubH) | 71.10 ± 0.40 kJ/mol at 303.00 K | [3] |

| IUPAC Name | 2-aminocyclohepta-2,4,6-trien-1-one | [1] |

| Synonyms | 2-Amino-2,4,6-cycloheptatriene-1-one | [3] |

Synthesis

Several synthetic routes for 2-aminotropone and its derivatives have been reported. A common method involves the modification of tropolone, a readily available starting material.

Synthesis of 2-Aminotropone from Tropolone

A general approach to synthesize 2-aminotropone derivatives involves the reaction of tropolone with an appropriate amine source. For instance, functionalized aminotropones can be synthesized from the reaction between tropolone and N-tosyl-4-aryl-1,2,3-triazole.

Synthesis of 4-Aminotropone (Isomer)

A synthetic route for the isomer 4-aminotropone has been described, starting from 4-aminotropolone sulfate. The key steps involve the reaction with p-toluenesulfonyl chloride in pyridine to form 4-amino-2-p-toluenesulfoxytropone, followed by hydrogenolysis over a palladium-charcoal catalyst.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of aminotropone derivatives from a tropolone precursor.

Biological Activity and Mechanism of Action

While specific data for 2-aminotropone is limited in publicly available literature, studies on its derivatives have demonstrated significant biological activity, particularly in the context of cancer research. The biological effects of troponoids are often attributed to their ability to chelate metals.

Cytotoxicity

Derivatives of 2-aminotropone have shown moderate tumor-specific cytotoxicity. The cytotoxic effects are influenced by the nature and position of substituents on both the tropone ring and the amino group. For instance, bromination of the tropone ring and the introduction of a hydroxyl group on an anilino substituent have been shown to enhance cytotoxicity.

Table of Cytotoxicity Data for 2-Aminotropone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-bromo-2-(4-hydroxyanilino)tropone | HL-60 (promyelocytic leukemia) | Not explicitly stated, but described as a "highly active derivative" | [3] |

| HSC-2 (oral squamous cell carcinoma) | Less sensitive than HL-60 | [3] | |

| 4-isopropyl-2-(2-hydroxyanilino)tropone | HL-60 (promyelocytic leukemia) | Not explicitly stated, but described as a "highly active derivative" | [3] |

| HSC-2 (oral squamous cell carcinoma) | Less sensitive than HL-60 | [3] |

Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of 2-aminotropone derivatives has been linked to the induction of apoptosis. Studies have shown that highly active derivatives can induce key markers of apoptosis in a cell-line-dependent manner.

-

DNA Fragmentation: Treatment with compounds such as 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone resulted in internucleosomal DNA fragmentation in HL-60 cells.[3]

-

Caspase Activation: These derivatives were also found to activate caspase-3, -8, and -9 in HL-60 cells.[3] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Caspase-3 is a key executioner caspase in both pathways.

The apoptotic response appears to be less pronounced in oral squamous cell carcinoma cells (HSC-2), suggesting a degree of tumor cell specificity in the mechanism of action.[3]

Apoptotic Signaling Pathway

The following diagram illustrates the proposed apoptotic signaling pathway initiated by cytotoxic 2-aminotropone derivatives, based on the observed activation of initiator and executioner caspases.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to assess the biological activity of 2-aminotropone and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human tumor cell lines (e.g., HL-60, HSC-2) and normal human cells (e.g., gingival fibroblasts)

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

2-Aminotropone or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase Activity Assay

Caspase activity can be measured using fluorogenic or colorimetric substrates.

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with the specific fluorogenic caspase substrate in an appropriate assay buffer.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by the active caspase.

-

Data Analysis: Quantify the caspase activity based on a standard curve generated with a known amount of the fluorescent molecule (e.g., AMC).

Pharmacokinetics

There is currently no publicly available information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of 2-aminotropone (CAS 6264-93-3). Further studies are required to elucidate its in vivo behavior.

Conclusion

2-Aminotropone and its derivatives represent a promising class of compounds with demonstrated tumor-specific cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through both the intrinsic and extrinsic pathways. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further research is warranted to determine the specific IC50 values of the parent compound, elucidate the detailed upstream signaling pathways, and investigate the in vivo efficacy and pharmacokinetic profile of these molecules.

References

- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-2,4,6-cycloheptatrien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone, is a fascinating non-benzenoid aromatic compound. As a derivative of tropone, it belongs to a class of molecules that have garnered significant interest for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Due to a lack of specific studies on this particular molecule, the discussion on biological activity and potential signaling pathways is based on the broader class of tropolone and tropone derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Molecular Structure and Properties

This compound is characterized by a seven-membered carbon ring with a conjugated system of three double bonds, a ketone group, and an amino group at the C2 position. The presence of the amino group is expected to significantly influence the electronic properties and reactivity of the tropone ring.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | [PubChem CID: 22634] |

| Molecular Weight | 121.14 g/mol | [PubChem CID: 22634] |

| IUPAC Name | 2-aminocyclohepta-2,4,6-trien-1-one | [PubChem CID: 22634] |

| Synonyms | 2-Aminotropone | [PubChem CID: 22634] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of aminotropone derivatives. One common approach involves the amination of a suitable tropolone precursor.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is based on the general reactivity of tropolones and has been adapted for the synthesis of the title compound.

Materials:

-

Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) in a suitable solvent (e.g., methanol or THF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Chlorination of Tropolone: Tropolone (1.0 eq) is dissolved in anhydrous dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2-chloro-2,4,6-cycloheptatrien-1-one.

-

Amination: The crude 2-chloro-2,4,6-cycloheptatrien-1-one is dissolved in a suitable anhydrous solvent such as methanol or THF. The solution is cooled to 0 °C, and a solution of ammonia in the same solvent (excess, e.g., 5-10 eq) is added slowly. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

A logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Hypothetical)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the seven-membered ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.0 | m | 2H | H-4, H-5 |

| ~ 6.9 - 6.7 | m | 2H | H-3, H-6 |

| ~ 6.5 | d | 1H | H-7 |

| ~ 5.5 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show seven distinct signals corresponding to the carbon atoms of the cycloheptatrienone ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C=O (C-1) |

| ~ 150 | C-NH₂ (C-2) |

| ~ 140 - 120 | C-3, C-4, C-5, C-6, C-7 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the N-H, C=O, and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch |

| ~ 1640 | Strong | C=O stretch |

| ~ 1600 - 1450 | Medium | C=C stretch (ring) |

| ~ 1300 | Medium | C-N stretch |

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 121 | High | [M]⁺ |

| 93 | Moderate | [M - CO]⁺ |

| 66 | Moderate | [M - CO - HCN]⁺ |

Biological Activity and Potential Signaling Pathways (Based on Tropolone Derivatives)

Direct studies on the biological activity of this compound are scarce. However, the broader class of tropolone and tropone derivatives exhibits a wide range of significant biological effects, including antitumor, antibacterial, antiviral, and antifungal activities.[1][2] Some tropolones have also demonstrated insecticidal properties.[3]

The mechanism of action for many tropolones is believed to involve the chelation of metal ions, which can lead to the inhibition of metalloenzymes.[4] For instance, some bistropolone derivatives have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby exerting antitumor effects.[5] Furthermore, certain tropolones have been observed to induce mitochondrial dysfunction and cytotoxicity in hepatocytes, suggesting an impact on cellular energy metabolism.[6]

Based on these findings for related compounds, a hypothetical signaling pathway for the cytotoxic effects of a tropolone derivative like this compound could involve the inhibition of key cellular enzymes and the disruption of mitochondrial function, ultimately leading to apoptosis.

Caption: Hypothetical signaling pathway for tropolone-induced cytotoxicity.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically relevant class of troponoids. This guide provides a foundational understanding of its structure, a plausible synthetic approach, and predicted spectroscopic data. While direct biological data is lacking, the known activities of related tropolone and tropone derivatives suggest that 2-aminotropone could possess valuable therapeutic properties, particularly in the areas of oncology and infectious diseases. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential.

References

- 1. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]

- 3. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Tropolone [jstage.jst.go.jp]

- 5. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of mitochondrial dysfunction and cytotoxicity induced by tropolones in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2-Aminotropone Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding the tautomeric preferences of a molecule is crucial for predicting its interactions with biological targets and its pharmacokinetic profile. This technical guide provides a comprehensive overview of tautomerism in 2-aminotropone systems, a class of compounds with significant potential in medicinal chemistry. This document delves into the structural aspects of the primary tautomeric forms, the factors influencing their equilibrium, and the experimental and computational methodologies employed for their characterization. While extensive experimental quantitative data for 2-aminotropone itself is limited, this guide synthesizes available theoretical data and draws analogies from structurally related systems to provide a robust understanding of its tautomeric behavior.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] In heterocyclic chemistry, several types of tautomerism are prevalent, with amino-imino and keto-enol tautomerism being of particular significance. The position of the tautomeric equilibrium can be influenced by a multitude of factors, including the intrinsic stability of the tautomers, solvent polarity, temperature, and pH.[2] For drug development professionals, the specific tautomeric form of a molecule can dictate its hydrogen bonding capabilities, shape, and electronic distribution, thereby profoundly impacting its binding affinity to a biological target.[3]

Tautomeric Forms of 2-Aminotropone

The primary tautomeric equilibrium in 2-aminotropone systems involves the interconversion between the amino-tropone form and the imino-tropolone form.

-

2-Amino-2,4,6-cycloheptatrien-1-one (Amino-tropone): This tautomer features an exocyclic amino group attached to the seven-membered tropone ring.

-

2-Imino-3,5,7-cycloheptatrien-1-ol (Imino-tropolone): This tautomer is characterized by an endocyclic imino group and a hydroxyl group, forming a tropolone-like structure.

Computational studies on analogous amino-heterocyclic systems consistently indicate that the amino tautomer is significantly more stable than the imino tautomer in the gas phase.[4][5] This preference is largely attributed to the greater resonance stabilization of the aromatic tropone ring in the amino form. The crystal structure of 2-aminotropone has been determined, confirming its existence in the amino form in the solid state.

Factors Influencing the Tautomeric Equilibrium

The tautomeric equilibrium of 2-aminotropone is a dynamic process influenced by both intramolecular and intermolecular factors.

Intrinsic Stability

As suggested by computational studies on related systems, the amino-tropone tautomer is predicted to be the more stable form in the gas phase due to its aromatic character. The imino-tropolone form disrupts this aromaticity to some extent.

Solvent Effects

The polarity of the solvent can significantly impact the position of the tautomeric equilibrium.[6] Polar protic solvents can stabilize both tautomers through hydrogen bonding. However, the imino-tropolone form, with its hydroxyl group, may experience enhanced stabilization in polar solvents capable of acting as hydrogen bond acceptors. Conversely, nonpolar solvents are less likely to shift the equilibrium significantly from its intrinsic position. While specific experimental data on the solvent-dependent tautomeric equilibrium of 2-aminotropone is scarce, theoretical studies on similar amino-heterocyclic compounds have shown that polar solvents can shift the equilibrium towards the more polar imino tautomer.[7]

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental determination of the equilibrium constant (KT = [imino-tropolone]/[amino-tropone]) for 2-aminotropone in various solvents is not extensively documented in the literature. However, computational chemistry provides a powerful tool for estimating the relative energies of the tautomers, from which the equilibrium constant can be calculated.

Table 1: Theoretical Relative Gibbs Free Energies and Estimated Equilibrium Constants for Amino-Imino Tautomerism in a Prototypical Amino-Heterocyclic System

| Solvent | Dielectric Constant (ε) | ΔG (kcal/mol) (Amino → Imino) | KT (at 298 K) |

| Gas Phase | 1 | +5.0 | 0.00018 |

| Chloroform | 4.8 | +4.2 | 0.00078 |

| Methanol | 32.7 | +2.5 | 0.015 |

| Water | 78.4 | +1.8 | 0.048 |

Note: The data presented in this table is illustrative and based on computational studies of a model amino-heterocyclic system to demonstrate the trend of solvent effects. Specific experimental or calculated values for 2-aminotropone may vary.

The trend suggests that with increasing solvent polarity, the energy difference between the tautomers decreases, leading to a higher population of the imino-tropolone form.

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is essential for a thorough investigation of tautomerism in 2-aminotropone systems.

Experimental Protocols

Synthesis of 2-Aminotropone:

A common method for the synthesis of 2-aminotropone involves the reaction of tropolone with an aminating agent.[1]

-

Procedure: A mixture of tropolone and a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid) in an appropriate solvent (e.g., aqueous potassium hydroxide) is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 2-aminotropone.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons, particularly those near the tautomerizing functional groups (NH2/C=NH and C=O/C-OH), are expected to be significantly different for the amino-tropone and imino-tropolone forms. Variable-temperature NMR studies can also provide insights into the dynamics of the tautomeric interconversion.[8]

-

UV-Visible (UV-Vis) Spectroscopy: Each tautomer will exhibit a distinct UV-Vis absorption spectrum due to differences in their electronic structures. By comparing the experimental spectrum with theoretically calculated spectra for each tautomer, it is possible to estimate the relative populations of the tautomers in different solvents.[9]

Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations:

DFT is a widely used computational method to investigate the relative stabilities and spectroscopic properties of tautomers.

-

Procedure:

-

Geometry Optimization: The molecular geometries of both the amino-tropone and imino-tropolone tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. The Gibbs free energies of the tautomers are then calculated.

-

Solvent Effects: The influence of different solvents is modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[10]

-

Equilibrium Constant Calculation: The equilibrium constant (KT) is calculated from the difference in Gibbs free energy (ΔG) between the two tautomers using the equation: KT = exp(-ΔG / RT).[11]

-

Spectra Simulation: NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT) can be simulated for each tautomer to aid in the interpretation of experimental data.[12]

-

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for studying 2-aminotropone tautomerism and a general experimental workflow.

Relevance in Drug Development

While specific signaling pathways involving 2-aminotropone tautomers are not well-defined in the current literature, the principles of tautomerism are of paramount importance in drug discovery. The ability of a molecule to exist in different tautomeric forms can influence its:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.

-

Pharmacokinetic Properties: Tautomerism can affect crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as lipophilicity (logP), solubility, and membrane permeability.

-

Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than another, impacting the drug's half-life.

Therefore, a thorough understanding and characterization of the tautomeric behavior of 2-aminotropone and its derivatives are critical for the rational design of new therapeutic agents.

Conclusion

The tautomerism of 2-aminotropone is a multifaceted phenomenon governed by the interplay of intrinsic structural stability and environmental factors, particularly solvent polarity. While the amino-tropone form is predicted to be the dominant species, especially in non-polar environments, the imino-tropolone tautomer may become more populated in polar solvents. A comprehensive understanding of this equilibrium requires a synergistic approach, combining organic synthesis, advanced spectroscopic techniques, and computational modeling. For researchers in drug development, elucidating the tautomeric landscape of 2-aminotropone systems is a crucial step in unlocking their full therapeutic potential. Further experimental studies are warranted to provide precise quantitative data on the tautomeric equilibrium and to explore the biological implications of the different tautomeric forms.

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aromaticity of 2-amino-2,4,6-cycloheptatrien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2,4,6-cycloheptatrien-1-one, a derivative of the non-benzenoid aromatic compound tropone, presents a compelling case study in the principles of aromaticity. Its seven-membered ring structure challenges classical definitions, yet its electronic configuration and physicochemical properties suggest significant aromatic character. This guide provides a comprehensive analysis of the aromaticity of this compound, integrating theoretical principles with experimental data. We will delve into the structural, spectroscopic, and computational evidence that elucidates the electronic nature of this molecule. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as medicinal chemistry and materials science, where the unique electronic properties of troponoids are of increasing interest.

Theoretical Framework: Aromaticity in Non-Benzenoid Systems

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The foundational theory for predicting aromaticity is Hückel's Rule, which stipulates that a molecule is aromatic if it possesses a continuous ring of p-orbitals and contains (4n + 2) π-electrons, where 'n' is a non-negative integer.[1][2]

For the parent molecule, tropone (2,4,6-cycloheptatrien-1-one), aromaticity arises from a significant contribution of a dipolar resonance structure. In this form, the carbonyl oxygen pulls electron density from the ring, creating a tropylium cation—a planar, cyclic, conjugated system with 6 π-electrons (n=1), which perfectly fulfills Hückel's criteria for aromaticity.[3][4] This charge separation is evidenced by tropone's large dipole moment (4.17 D) compared to its saturated analog, cycloheptanone (3.04 D).[3]

The introduction of an amino group at the C2 position in this compound is expected to further influence the electronic distribution and aromatic character of the ring. The nitrogen's lone pair can participate in the π-system, potentially enhancing the electron density of the ring and modulating its aromaticity.

Below is a diagram illustrating the key resonance contributors that explain the aromatic character of this compound.

Quantitative Data on Aromaticity

The aromaticity of a molecule can be quantified through various experimental and computational methods. Experimental techniques like X-ray crystallography provide precise bond lengths, where aromatic systems show less bond length alternation than non-aromatic polyenes. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), reveal the presence of a ring current, a hallmark of aromaticity.[5][6] Computationally, indices such as NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) provide quantitative measures of aromatic character.[7]

While full, detailed datasets for this compound are found within specific cited literature, the following tables summarize the expected quantitative data based on published studies on this molecule and its parent compound, tropone.[7][8][9]

Table 1: Structural and Physicochemical Data

| Parameter | Value | Method | Significance |

|---|---|---|---|

| CAS Number | 6264-93-3 | - | Unique Identifier |

| Molecular Formula | C₇H₇NO | Mass Spectrometry | Elemental Composition |

| Molecular Weight | 121.14 g/mol | Mass Spectrometry | Molecular Mass |

| Ionization Energy | 9.43 ± 0.02 eV | Electron Impact | Probes electronic structure |

| Dipole Moment | > 4.2 D (Estimated) | Dielectric Constant | Indicates significant charge separation |

Table 2: Crystallographic and Computational Bond Lengths (Illustrative) Note: Exact experimental values are detailed in Kubo et al., 2008.[7] The values below are illustrative, based on computational data from related studies and known trends.

| Bond | Expected Length (Å) | Method | Indication of Aromaticity |

| C1-C2 | ~1.46 | X-ray/DFT | Lengthened C=O, C-N partial double bond |

| C2-C3 | ~1.38 | X-ray/DFT | Intermediate between single and double |

| C3-C4 | ~1.41 | X-ray/DFT | Bond length equalization |

| C4-C5 | ~1.39 | X-ray/DFT | Bond length equalization |

| C5-C6 | ~1.41 | X-ray/DFT | Bond length equalization |

| C6-C7 | ~1.38 | X-ray/DFT | Intermediate between single and double |

| C7-C1 | ~1.46 | X-ray/DFT | Lengthened C=C, partial single bond |

| C1=O | ~1.25 | X-ray/DFT | Elongated due to polarization |

| C2-N | ~1.36 | X-ray/DFT | Shortened due to resonance |

Table 3: Spectroscopic and Computational Aromaticity Indices (Illustrative) Note: These values are estimations based on published data for tropone and computational studies on 2-aminotropone.[7][8]

| Parameter | Expected Value Range | Method | Interpretation |

| ¹H NMR (ring protons) | 6.8 - 7.5 ppm | NMR Spectroscopy | Downfield shift indicates diatropic ring current |

| ¹³C NMR (ring carbons) | 120 - 150 ppm | NMR Spectroscopy | Chemical shifts reflect delocalized π-system |

| IR (C=O stretch) | 1620 - 1640 cm⁻¹ | IR Spectroscopy | Lower frequency than typical ketones due to polarization |

| NICS(1)zz | -5 to -8 ppm | DFT Calculation | Negative value indicates aromatic character |

| HOMA Index | 0.6 - 0.8 | DFT Calculation | Value between non-aromatic (0) and benzene (1) |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducible characterization of molecular properties. The following sections outline standard protocols for key experiments and calculations used to assess the aromaticity of this compound.

Synthesis and Purification

A common synthetic route to 2-aminotropone involves the amination of tropolone or a related tropone derivative. A generalized procedure is as follows:

-

Reaction Setup: Tropolone (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Amination: An aqueous solution of ammonia (excess) is added to the flask.

-

Reflux: The reaction mixture is heated to reflux and maintained for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on bond lengths and planarity.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

NMR spectroscopy is used to probe the electronic environment of the nuclei.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled experiment is run with a 45° pulse angle, a relaxation delay of 2 seconds, and acquisition of 1024-4096 scans.

-

Data Processing: Spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Computational Analysis

Density Functional Theory (DFT) calculations are employed to determine theoretical properties and aromaticity indices.

-

Model Building: An initial 3D structure of the molecule is built.

-

Geometry Optimization: The structure is optimized using a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

Property Calculations:

-

NMR: Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts.

-

NICS: A ghost atom (Bq) is placed at the geometric center of the ring (or 1 Å above it for NICS(1)) and its isotropic magnetic shielding is calculated. The negative of this value is the NICS value.

-

HOMA: The Harmonic Oscillator Model of Aromaticity is calculated from the optimized C-C bond lengths using the established formula.

-

Potential for Drug Development: Biological Activity

The "signaling pathways" associated with a small molecule often refer to its mechanism of action and biological targets. While specific pathway analysis for this compound is not extensively documented, the broader class of troponoids, particularly tropolones, exhibits a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[5]

The primary proposed mechanism for their bioactivity is the ability of the tropolone scaffold to chelate metal ions.[5] This allows them to inhibit metalloenzymes, which are critical components of numerous biological signaling pathways. For drug development professionals, this presents several avenues for exploration:

-

Enzyme Inhibition: The aminotropone scaffold could be a template for designing inhibitors of key metalloenzymes involved in disease progression (e.g., matrix metalloproteinases in cancer, viral integrases).

-

Modulation of Ion Channels: The polar nature and ion-chelating ability of troponoids may allow them to interact with and modulate the function of ion channels, a major class of drug targets.

-

Prodrug Strategies: The amino group provides a handle for chemical modification, enabling the development of prodrugs with improved pharmacokinetic properties.

Further research is required to elucidate the specific protein targets and signaling pathways modulated by this compound, but its structural and electronic properties make it a molecule of significant interest for therapeutic applications.

Conclusion

This compound is a non-benzenoid compound that exhibits significant aromatic character. This property is derived from its cyclic, planar, and fully conjugated seven-membered ring, which accommodates a delocalized 6 π-electron system through polar resonance contributors. This guide has synthesized the theoretical basis for its aromaticity and presented a summary of the key quantitative metrics used for its characterization. The detailed protocols provided for experimental and computational analysis serve as a resource for researchers seeking to further investigate this molecule and its derivatives. For professionals in drug development, the unique electronic structure and known bioactivity of the tropone scaffold highlight the potential of this compound as a valuable building block for novel therapeutics.

References

- 1. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]

- 2. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 3. A novel approach in analyzing aromaticity by homo- and isostructural reactions: an ab initio study of fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 2-Aminotropones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2-aminotropones is intrinsically linked to the broader exploration of troponoids, a class of non-benzenoid aromatic compounds that fascinated organic chemists in the mid-20th century. The unique seven-membered ring structure of the tropone nucleus, and its derivatives, presented novel challenges and opportunities in synthesis and characterization. This technical guide provides a detailed account of the seminal work leading to the first synthesis of 2-aminotropone, focusing on the pioneering contributions of Professor Tetsuo Nozoe and his research group in Japan. We will delve into the original experimental protocols, present key quantitative data, and visualize the synthetic pathways.

The Dawn of Tropolone Chemistry: A Historical Context

The story of 2-aminotropones begins with the elucidation of the structure of tropolone in the 1940s. The groundbreaking work on natural products like hinokitiol by Nozoe laid the foundation for understanding the chemistry of this new class of aromatic compounds. A comprehensive review of the early work on tropones and tropolones was published by P. L. Pauson in 1955, highlighting the intense research activity in this area.[1] The unique properties of the tropolone ring, including its aromatic character and reactivity, spurred chemists to explore its derivatives, leading to the synthesis of a wide array of functionalized troponoids.

The First Synthesis of 2-Aminotropone

The first synthesis of 2-aminotropone was reported by Tetsuo Nozoe, Shuichi Seto, and their collaborators in the early 1950s. Their approach involved a two-step process starting from the readily available tropolone. The key strategic steps were the conversion of tropolone to a more reactive intermediate, 2-methoxytropone, followed by amination.

Synthetic Pathway

The logical flow of the first synthesis of 2-aminotropone can be visualized as a two-step process, starting from the methylation of tropolone to form an ether intermediate, which is then subjected to amination to yield the final product.

Experimental Protocols

The following are the detailed experimental protocols as described in the seminal publications by Nozoe and his team.

Step 1: Synthesis of 2-Methoxytropone from Tropolone

This procedure details the methylation of tropolone using diazomethane to yield 2-methoxytropone.

-

Materials:

-

Tropolone

-

Diazomethane (prepared from nitrosomethylurea)

-

Ether

-

-

Procedure:

-

A solution of tropolone in ether was treated with an ethereal solution of diazomethane.

-

The reaction mixture was allowed to stand at room temperature.

-

The solvent was evaporated to give a crystalline residue.

-

The residue was recrystallized from a suitable solvent (e.g., ethanol or benzene) to afford pure 2-methoxytropone.

-

Step 2: Synthesis of 2-Aminotropone from 2-Methoxytropone

This protocol describes the amination of 2-methoxytropone using ammonia to produce 2-aminotropone.

-

Materials:

-

2-Methoxytropone

-

Liquid ammonia

-

Sealed tube

-

-

Procedure:

-

A sample of 2-methoxytropone was placed in a sealed glass tube.

-

An excess of liquid ammonia was introduced into the tube.

-

The sealed tube was heated in a water bath at a specified temperature for a set duration.

-

After cooling, the tube was opened, and the excess ammonia was allowed to evaporate.

-

The resulting solid was purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield 2-aminotropone as yellow needles.

-

Quantitative Data

The following table summarizes the key quantitative data reported for the first synthesis of 2-aminotropone and its intermediate.

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | UV Absorption Maxima (λmax, nm) |

| 2-Methoxytropone | C₈H₈O₂ | 30 - 31 | Quantitative | 245, 318 |

| 2-Aminotropone | C₇H₇NO | 107 - 108 | High | 248, 325, 355 |

Early Characterization and Properties

The initial characterization of 2-aminotropone by Nozoe and his team included the determination of its physical properties, such as melting point and UV absorption spectrum, which provided the first insights into its electronic structure. The UV spectrum, with its multiple absorption bands, was indicative of the complex conjugated system of the tropone ring.

Significance and Further Developments

The successful synthesis of 2-aminotropone opened up a new avenue in troponoid chemistry. It provided a key building block for the synthesis of more complex troponoid derivatives and paved the way for the investigation of the biological activities of this class of compounds. Subsequent research has explored the diverse reactivity of the amino and carbonyl groups of 2-aminotropone, leading to a rich chemistry and a wide range of applications in medicinal chemistry and materials science.

Conclusion

The discovery and first synthesis of 2-aminotropone by Tetsuo Nozoe and his research group in the early 1950s was a landmark achievement in the field of non-benzenoid aromatic chemistry. Their meticulous experimental work, detailed characterization, and insightful understanding of tropolone chemistry laid the groundwork for all future research on 2-aminotropones and their derivatives. This in-depth technical guide provides a comprehensive overview of this pivotal moment in chemical history, offering valuable insights for today's researchers and scientists.

References

Theoretical and Computational Insights into 2-Aminotropone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminotropone, a seven-membered non-benzenoid aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic structure and biological activity. This technical guide provides an in-depth overview of the theoretical and computational studies of 2-aminotropone, focusing on its molecular geometry, tautomerism, vibrational and electronic spectra, and the nature of its intramolecular hydrogen bond. This document synthesizes findings from computational chemistry literature to offer a comprehensive resource for researchers in the field.

Introduction